N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide

Epigenetic chemical probe Histone lysine demethylase KDM4C (JMJD2C) inhibitor

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide (CAS 1448076-42-3) is a synthetic pyrimidine-5-yl amide derivative with the molecular formula C13H22N4O and a molecular weight of 250.34 g/mol. Its structure features a 2-dimethylamino-4,6-dimethylpyrimidine core linked to a 3-methylbutanamide side chain.

Molecular Formula C13H22N4O
Molecular Weight 250.346
CAS No. 1448076-42-3
Cat. No. B2924421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide
CAS1448076-42-3
Molecular FormulaC13H22N4O
Molecular Weight250.346
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N(C)C)C)NC(=O)CC(C)C
InChIInChI=1S/C13H22N4O/c1-8(2)7-11(18)16-12-9(3)14-13(17(5)6)15-10(12)4/h8H,7H2,1-6H3,(H,16,18)
InChIKeyMQHWCNXMAAJHCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide (CAS 1448076-42-3)


N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide (CAS 1448076-42-3) is a synthetic pyrimidine-5-yl amide derivative with the molecular formula C13H22N4O and a molecular weight of 250.34 g/mol [1]. Its structure features a 2-dimethylamino-4,6-dimethylpyrimidine core linked to a 3-methylbutanamide side chain. This compound is cataloged in bioactivity databases such as BindingDB and ChEMBL, where it is annotated against a broad panel of epigenetic and transport protein targets, including KDM4 and KDM5 lysine demethylases, PRMT1, and DMT1 [2]. This profile summarizes the minimal public bioactivity data that must be critically reviewed by any procurement scientist to differentiate this specific compound from its closest structural analogs.

Why Generic Substitution of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide Risks Project Failure


Pyrimidine-5-yl amides with general formula N-(2-dialkylamino-4,6-dimethylpyrimidin-5-yl)-alkylamide share a conserved pharmacophore. However, even subtle modifications, such as replacing the 3-methylbutanamide with butanamide (1-carbon truncation) or pivoylamide (t-butyl branching), can profoundly alter target selectivity, solubility, and ADMET properties . The available bioactivity screen data for this compound, though derived from a non-systematic panel, indicates measurable but weak promiscuous interactions across unrelated enzymes, which is a known characteristic of the 2-dimethylamino-4,6-dimethylpyrimidine scaffold [1]. Substitution without head-to-head data could lead to an analog with drastically different polypharmacology, invalidating structure-activity relationship (SAR) models in a hit-to-lead campaign.

A Quantitative Evidence Guide to Procuring N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide


KDM4C Inhibition: A Cross-Assay Comparison Reveals a Potency Cliff for the 3-Methylbutanamide Substituent

In a direct head-to-head assessment curated from the same data source, N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide demonstrates a drastic reduction in KDM4C inhibition relative to a potent reference probe. The targeted compound produces an IC50 of 10,000 nM against full-length human KDM4C in a cellular demethylation assay, while a structurally distinct potent KDM4C inhibitor, CHEMBL3770723 (BDBM50149926), achieves an IC50 of 200 nM in a biochemical assay [1]. This 50-fold difference underscores that the 3-methylbutanamide-derivatized scaffold is not a potent starting point for KDM4C drug discovery and highlights the sensitivity of the KDM4C active site to the 5-pyrimidinyl substituent.

Epigenetic chemical probe Histone lysine demethylase KDM4C (JMJD2C) inhibitor

DMT1 Transporter Activity: Comparative Quantitation of Ferrous Iron Uptake Inhibition

Quantitative data from radiolabeled iron uptake assays positions N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide as a weak inhibitor of the human DMT1 transporter. The compound inhibited 55Fe2+ uptake in HEK293T cells with an IC50 of 1,760 nM [1]. In a complementary electrophysiology assay using Xenopus oocytes, a structurally related DMT1 inhibitor, CHEMBL2058878 (BDBM50387726), achieved an IC50 of 140 nM [1]. This cross-study comparison reveals that the target compound is approximately 12.6-fold less potent at blocking DMT1-mediated iron transport, indicating that minor structural modifications on the pyrimidine core can dramatically impact transport inhibition efficacy.

Iron homeostasis Divalent metal transporter 1 Pharmacological probe

Protein Arginine Methyltransferase 1 (PRMT1) Inhibition: Weak Promiscuity Contrasted with Isoform Selectivity

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide inhibits PRMT1 with an IC50 of 7,200 nM, as determined in a radiometric assay using [3H]SAM and histone H4 substrate [1]. Critically, the compound shows no significant inhibition of CARM1 (IC50 > 400,000 nM) or PRMT6 (IC50 = 211,000 nM) when tested at 20 µM, establishing a class-level selectivity profile of >55-fold for PRMT1 over CARM1 [1]. This selectivity, though based on a class-level inference from weak potency data, suggests that the 3-methylbutanamide moiety confers a measurable bias towards the type I PRMT enzyme over the type IV and type I CARM1 isoforms within the same scaffold series.

Epigenetics Methyltransferase inhibitor PRMT1 chemical probe

Histone Lysine Demethylase Panel Screening: KDM5 Family Profiling and Cross-Target Selectivity

A multi-target profiling study provides a direct head-to-head comparison of N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide against the KDM5 subfamily. The compound exhibits IC50 values of 2,700 nM for KDM5A, 9,240 nM for KDM5B, and 28,900 nM for KDM5C, indicating a 10.7-fold selectivity for KDM5A over KDM5C [1]. Furthermore, a highly optimized KDM5A inhibitor from the same study, CHEMBL3590426 (BDBM50095446), achieves an IC50 of 79 nM for KDM5A, demonstrating that the target compound is approximately 34-fold less potent than the most advanced analog [1]. This data precisely maps the potency landscape for KDM5 demethylases and reveals that the 3-methylbutanamide substituent is suboptimal for achieving high-efficacy KDM5A/B/C blockade.

Epigenetic tool compound KDM5 demethylase Systematic selectivity profiling

Alternative Side-Chain Analogs: Benchmarking Against Butanamide and Pentanamide Derivatives to Define Optimal Carbon-Chain Length

A systematic comparison of homologous N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]amides indicates that the 3-methylbutanamide variant (isovaleryl amide, C5 chain) occupies a distinct steric and lipophilic space. The butanamide analog (C4 chain) is less sterically demanding, while the pentanamide variant (C5 linear chain) has a higher logP and increased conformational flexibility. Based on class-level inference from published bioactivity data, the 3-methylbutanamide group uniquely introduces a β-methyl branch that restricts backbone flexibility, which is predicted to reduce entropic penalties upon binding to hydrophobic enzyme pockets compared to the linear pentanamide, while avoiding the excessive bulk of a pivalamide (tert-butyl) group that can completely ablate activity . This structural nuance makes the 3-methylbutanamide derivative a specific tool for probing hydrophobic pocket dimensions where a branched C5 motif is required.

Structure-activity relationship Homolog series Physicochemical optimization

Physicochemical Property Differentiation for Formulation and Stability Screening

Based on class-level inference for 2-dimethylamino-4,6-dimethylpyrimidine derivatives, N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-methylbutanamide is anticipated to exhibit moderately basic properties (pKa ~5.5–6.5) due to the 2-dimethylamino group, rendering it partially ionized at physiological pH . The 3-methylbutanamide side chain contributes to increased lipophilicity relative to the acetamide analog, which may enhance passive membrane permeability but decrease aqueous solubility. A procurement scientist should note that while the butanamide analog (CAS 1448132-71-5) will have higher solubility, the 3-methylbutanamide variant provides a balance of solubility and permeability that is critical for cell-based assays where compound precipitation is a known failure mode .

Pre-formulation Solubility optimization Stability assessment

Defined Application Scenarios for N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide Based on Quantitative Evidence


Scaffold-Hopping Library Design for KDM5 Demethylase Chemical Biology

A medicinal chemistry team assembling a fragment-like compound library to explore the KDM5 subfamily can use this compound as an exemplar of a weakly potent but subfamily-selective chemotype. The quantitative selectivity profile (KDM5A 2,700 nM, KDM5B 9,240 nM, KDM5C 28,900 nM, as reported in Section 3) allows researchers to test whether the 3-methylbutanamide moiety can be optimized into a nanomolar KDM5A inhibitor through iterative structure-based design [1].

Iron Transport Modulation Studies Using a Defined Weak DMT1 Inhibitor

Investigators studying the role of DMT1 in iron homeostasis can employ this compound at concentrations up to 1.76 µM (IC50 from Section 3) as a pharmacological tool to partially block iron uptake without causing complete transporter inhibition, enabling the study of graded iron deficiency responses in cell culture models [1].

Epigenetic Probe Selectivity Profiling in PRMT Isoform Studies

For laboratories focused on the functional dissection of the PRMT family, this compound's preferential inhibition of PRMT1 (7,200 nM) over CARM1 (>400,000 nM) and PRMT6 (211,000 nM), as quantified in Section 3, makes it a candidate for use in competitive assay setups where isoform discrimination is required [1]. It is suitable as a low-potency comparator to validate the selectivity window of newly synthesized PRMT1 inhibitors.

SAR Benchmarking for Pyrimidine-5-yl Amide Homolog Series

Process chemists and analytical scientists developing structure-activity relationships for the N-2-dimethylamino-4,6-dimethylpyrimidine scaffold can incorporate this 3-methylbutanamide derivative as a key steric probe in an SAR matrix. Its unique β-branched C5 side chain (detailed in Section 3) serves as a reference point for evaluating the effects of chain branching on bioactivity, solubility, and metabolic stability, guiding the prioritization of compounds for in vivo studies [1].

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